

What is ATP ditromethamine and its chemical properties

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Compound of Interest		
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ATP Ditromethamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of metabolic processes. Beyond its intracellular roles, extracellular ATP has emerged as a critical signaling molecule, modulating physiological responses through purinergic receptors. In research and pharmaceutical applications, the stability and solubility of ATP in aqueous solutions are of paramount importance. **ATP ditromethamine** is the salt form of adenosine 5'-triphosphate with two molecules of tromethamine. Tromethamine, a biologically compatible buffer, is utilized to enhance the stability and maintain the pH of the ATP solution within a physiologically relevant range. This technical guide provides an in-depth overview of **ATP ditromethamine**, its chemical properties, and relevant experimental protocols for its use in research and drug development.

Chemical and Physical Properties

ATP ditromethamine is formed by the reaction of the acidic ATP molecule with the organic amine, tromethamine. The tromethamine acts as a counter-ion, resulting in a salt with improved buffering capacity and stability in solution.



Adenosine 5'-Triphosphate (ATP)

ATP is a nucleotide composed of an adenine base, a ribose sugar, and a triphosphate group. The hydrolysis of the high-energy phosphate bonds releases a significant amount of energy, which is harnessed to drive various cellular functions.

Tromethamine

Tromethamine, also known as Tris buffer, is an organic compound widely used in biochemistry and molecular biology as a buffering agent. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7 to 9.

ATP Ditromethamine

While specific quantitative data for **ATP ditromethamine** is not readily available in public literature, its properties can be inferred from the characteristics of its constituent components. The ditromethamine salt of ATP is expected to exhibit enhanced solubility and stability in aqueous solutions compared to the free acid form of ATP, particularly in the neutral to slightly alkaline pH range, due to the buffering action of tromethamine.

Table 1: Chemical and Physical Properties of ATP and Tromethamine



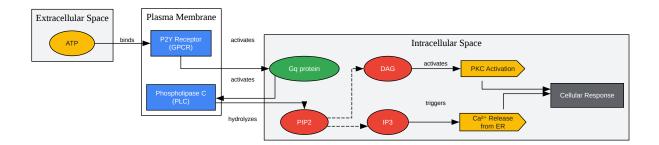
Property	Adenosine 5'-Triphosphate (as Disodium Salt)	Tromethamine
Molecular Formula	C10H14N5Na2O13P3	C4H11NO3
Molecular Weight	551.14 g/mol	121.14 g/mol
Appearance	White crystalline powder	White crystalline powder
Solubility in Water	Approx. 10 mg/mL in PBS (pH 7.2)	550 mg/mL at 25°C
рКа	Multiple values due to phosphate groups	~8.1 at 25°C
pH of Solution	Mildly acidic (~3.5 for disodium salt in water)	10.4 (0.1 M aqueous solution)
Stability	Aqueous solutions are stable for months when stored frozen.	Stable

Signaling Pathways Involving ATP

Extracellular ATP acts as a signaling molecule by binding to and activating purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families.

- P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation.
- P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For example, the activation of Gq-coupled P2Y receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).





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Gq-coupled P2Y receptor signaling pathway.

Experimental Protocols

The use of **ATP ditromethamine** in experimental settings primarily involves the preparation of a stable, pH-controlled ATP solution.

Preparation of a Stock Solution of ATP Ditromethamine

This protocol describes the preparation of a 100 mM stock solution of ATP, buffered with tromethamine.

Materials:

- Adenosine 5'-triphosphate disodium salt (or free acid)
- Tromethamine (Tris base)
- Nuclease-free water
- 0.22 μm sterile syringe filter
- Sterile microcentrifuge tubes



Procedure:

- Dissolution: Dissolve the ATP salt in nuclease-free water to a concentration slightly above the desired final concentration. For ATP free acid, a molar equivalent of tromethamine will be required for neutralization. For ATP disodium salt, tromethamine is added as a buffer.
- Buffering: Add tromethamine to the solution. For a 100 mM ATP solution, a final tromethamine concentration of 50-100 mM is recommended to ensure adequate buffering capacity.
- pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.0-7.5) using small aliquots of a concentrated HCl or NaOH solution while stirring.
- Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.
- Sterilization: Sterile filter the solution using a 0.22 μm syringe filter into a sterile container.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.



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Workflow for preparing a buffered ATP stock solution.

Luciferase-Based ATP Assay

This assay is a highly sensitive method for quantifying ATP concentrations and is commonly used to assess cell viability and cytotoxicity. The principle relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light.

Materials:

- ATP ditromethamine stock solution (as prepared above)
- · Luciferase/luciferin reagent kit



- Luminometer
- White, opaque 96-well plates
- Cell culture medium or appropriate buffer

Procedure:

- Standard Curve Preparation: Prepare a series of ATP standards by serially diluting the ATP ditromethamine stock solution in the same buffer or medium as the samples.
- Sample Preparation: Lyse cells to release intracellular ATP or collect extracellular samples.
- Assay Reaction: Add the luciferase/luciferin reagent to both the standards and the samples in the 96-well plate.
- Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- Data Analysis: Generate a standard curve by plotting the luminescence of the standards against their known concentrations. Use this curve to determine the ATP concentration in the samples.

P2Y Receptor Activation Assay (Calcium Mobilization)

This assay measures the activation of Gq-coupled P2Y receptors by detecting the transient increase in intracellular calcium concentration upon receptor stimulation with ATP.

Materials:

- · Cells expressing the P2Y receptor of interest
- ATP ditromethamine stock solution
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Fluorescence plate reader or microscope
- Appropriate cell culture medium and buffers



Procedure:

- Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
- Agonist Addition: Add varying concentrations of the ATP ditromethamine solution to the wells to stimulate the receptors.
- Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis: Plot the change in fluorescence against the ATP concentration to generate a dose-response curve and determine the EC₅₀ value.

Applications in Drug Development

ATP ditromethamine is a valuable tool in various stages of drug development:

- Target Validation: Studying the effects of ATP on cellular signaling pathways to validate purinergic receptors as drug targets.
- High-Throughput Screening (HTS): Screening compound libraries for agonists or antagonists of P2 receptors using assays like the calcium mobilization assay.
- Lead Optimization: Characterizing the potency and efficacy of lead compounds that modulate purinergic signaling.
- Drug Formulation: While less common for ATP itself as a therapeutic, tromethamine is used to formulate other acidic drugs to improve their solubility, stability, and reduce injection site irritation.



Conclusion

ATP ditromethamine, by combining the essential energy currency and signaling molecule ATP with the biocompatible buffer tromethamine, provides a stable and pH-controlled solution for a wide range of research and drug development applications. Understanding its chemical properties and employing standardized experimental protocols are crucial for obtaining reliable and reproducible results in the study of purinergic signaling and cellular bioenergetics.

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